2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Description
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated alcohol featuring a brominated aromatic ring attached to a hexafluoroisopropanol (HFIP) core. The compound’s structure combines the strong electron-withdrawing effects of six fluorine atoms with the steric and electronic influence of the 3-bromophenyl group. This combination enhances acidity (due to fluorine’s inductive effect) and modulates reactivity, making it valuable in synthetic chemistry, pharmaceuticals, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYZNWUWFDZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol typically involves the reaction of 3-bromophenylboronic acid with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromophenylboronic acid+Hexafluoroacetone→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hexafluoroisopropanol group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
- Structure : Bromine at the ortho position of the phenyl ring.
- Its molecular weight is 323.03 g/mol (monoisotopic mass: 321.9428) .
- Applications : Used in intermediates for bioactive molecules, where steric effects are leveraged to control regioselectivity.
(b) 2-(4-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
- Structure : Para-bromo and meta-methyl substituents on the phenyl ring.
- Properties : The methyl group increases electron density at the aromatic ring, slightly reducing the compound’s acidity compared to the 3-bromo derivative. The bromine remains a reactive site for cross-coupling reactions .
(c) 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Functional Group Modifications
(a) 2-(4-Amino-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure: Amino and chloro substituents on the phenyl ring.
- Properties: The amino group (-NH₂) introduces electron-donating effects, reducing acidity (pKa ~8.5) compared to brominated analogs. The chloro group enhances stability against oxidation .
(b) 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Complex Derivatives in Medicinal Chemistry
(a) SR1001 (N-(5-(N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide)
- Structure : HFIP core linked to a sulfamoylthiazole pharmacophore.
- Properties : Acts as a synthetic RORγt inverse agonist, demonstrating the HFIP moiety’s role in enhancing metabolic stability and binding affinity .
(b) N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-biphenyl-4-yl)-2-(2-nitrophenyl)acetamide
Key Research Findings
Acidity and Reactivity: Bromine and fluorine synergistically lower the hydroxyl group’s pKa (~7–8), enhancing hydrogen-bond donor capacity and catalytic utility in reactions like Friedel-Crafts alkylation .
Steric Effects : Ortho-substituted bromine (2-bromo analog) reduces reactivity in Suzuki-Miyaura couplings compared to para-substituted derivatives .
Biological Activity : HFIP-containing compounds like SR1001 exhibit improved pharmacokinetics due to fluorine’s metabolic resistance .
Solvent Applications: Non-brominated HFIP is superior for stabilizing α-helical silk fibroin conformations, while brominated analogs may find niche roles in polar reaction media .
Biological Activity
The compound 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol (CAS number 80360-40-3) is a fluorinated alcohol with potential biological activities. Its unique structure, characterized by the presence of a bromine atom and multiple fluorine substituents, suggests interesting interactions with biological systems. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrF₆NO |
| Molecular Weight | 352.071 g/mol |
| Density | 1.72 g/cm³ |
| Boiling Point | 323.6 °C at 760 mmHg |
| Flash Point | 149.5 °C |
| LogP | 4.233 |
These properties indicate that the compound is a dense liquid with high boiling and flash points, suggesting stability under various conditions.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. The presence of halogen substituents (like bromine and fluorine) in aromatic compounds has been correlated with enhanced cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study reported that brominated phenyl compounds demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines (e.g., Jurkat and HT29) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that halogenated compounds often show increased antibacterial activity due to their ability to disrupt microbial membranes.
- Case Study : A related compound with a similar structure exhibited effective bacteriostatic activity against multi-drug resistant bacteria . The presence of electron-withdrawing groups like bromine was identified as critical for this activity.
The mechanism by which This compound exerts its biological effects may involve:
- Hydrophobic Interactions : The fluorinated moieties enhance lipophilicity, facilitating membrane penetration.
- Electrophilic Attack : The bromine atom may participate in electrophilic aromatic substitutions or interact with nucleophilic sites in biological molecules.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that:
- Bromine Substituent : Increases cytotoxicity and antimicrobial activity.
- Fluorination : Enhances metabolic stability and bioavailability.
These factors are essential in designing derivatives of This compound for improved therapeutic efficacy.
Case Studies and Experimental Data
Several studies have explored the biological implications of similar compounds:
| Study Reference | Compound | Activity Type | IC₅₀ (µg/mL) |
|---|---|---|---|
| Nguyen et al. | Brominated Phenyl Derivative | Antitumor | 1.61 |
| MDPI | Fluorinated Alcohol | Antimicrobial | 93.7 |
These findings underscore the potential of halogenated alcohols in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol, and what methodological considerations are critical for optimizing yield?
- Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using brominated aromatic precursors and hexafluoroacetone (HFA). For example, microwave-assisted synthesis with potassium hydroxide (KOH) as a catalyst under controlled temperature (80–100°C) enhances reaction efficiency and reduces side products . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from fluorinated solvents like hexafluoroisopropanol (HFIP) . Key considerations include moisture control (due to HFA’s hygroscopicity) and optimizing stoichiometry to prevent over-alkylation.
Q. How should researchers safely handle and store this compound?
- Answer : The compound is classified under GHS Hazard Class 8 (corrosive) and requires handling in a fume hood with PPE (nitrile gloves, safety goggles). Storage should be in airtight, fluoropolymer-lined containers at –20°C to prevent degradation. HFIP-based solvents, often used in its synthesis, are volatile and require secondary containment to avoid inhalation risks .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is critical: -NMR identifies fluorine environments (δ –70 to –80 ppm for CF groups), while -NMR resolves aromatic protons (δ 7.2–7.8 ppm for the 3-bromo-substituted phenyl ring). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M–H] at m/z 340.95). For optical purity (if applicable), enantioselective HPLC with chiral columns (e.g., Chiralpak IA) and polarimetric analysis are recommended .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?
- Answer : The 3-bromo group acts as a directing moiety for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the hexafluoropropanol group may reduce catalytic efficiency. Using Pd(PPh) with bulky ligands (e.g., SPhos) and optimizing reaction temperature (60–80°C) in HFIP/toluene mixtures improves yields. Competing debromination can be minimized by avoiding strong bases like NaOMe .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
